molecular formula C19H16F3N3O2 B14094025 5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14094025
M. Wt: 375.3 g/mol
InChI Key: LPWLQBZXXCSVMZ-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring, a hydroxy-dimethylphenyl group, and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like SnCl2 or H2/Pd.

    Substitution: Halogenation or nitration can occur at the aromatic rings under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.

    Reduction: SnCl2, H2/Pd, or LiAlH4.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxy-5-methylphenyl)-3-phenyl-2-propen-1-one
  • (3,5-dimethylphenyl)(2-isopropoxy-5-(trifluoromethyl)phenyl)methanol
  • (3,5-dimethylphenyl)(2-methoxy-5-(trifluoromethyl)phenyl)methanol

Uniqueness

5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy-dimethylphenyl group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C19H16F3N3O2

Molecular Weight

375.3 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16F3N3O2/c1-10-7-11(2)17(26)12(8-10)15-9-16(25-24-15)18(27)23-14-6-4-3-5-13(14)19(20,21)22/h3-9,26H,1-2H3,(H,23,27)(H,24,25)

InChI Key

LPWLQBZXXCSVMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)O)C

Origin of Product

United States

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